Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate is a thienopyridine derivative characterized by a fused thiophene-pyridine core. The compound features a methoxy group at position 3 of the thieno[2,3-b]pyridine scaffold, substituted with a 4-chlorobenzyl moiety. Its molecular formula is C₁₆H₁₂ClNO₃S, with a molecular weight of 333.79 g/mol (monoisotopic mass: 333.02).
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-20-16(19)14-13(12-3-2-8-18-15(12)22-14)21-9-10-4-6-11(17)7-5-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRODVXNPOFBKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.
Introduction of the 4-Chlorophenylmethoxy Group: This step often involves nucleophilic substitution reactions where the thieno[2,3-b]pyridine intermediate reacts with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound would likely scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-b]pyridine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the ester group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thieno[2,3-b]pyridine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and exert its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Chlorobenzyl Substituents
- Methyl 3-[(3-Chlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate Key Difference: Chlorine at the meta position (3-chlorophenyl) instead of para. Impact: The 3-chloro isomer (C₁₆H₁₂ClNO₃S, MW 333.79) exhibits reduced symmetry compared to the 4-chloro analog, which may alter crystal packing and solubility. The para substitution in the target compound likely enhances steric accessibility for target binding .
- Methyl 3-[(2,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate Key Difference: Two chlorine atoms at positions 2 and 4 of the benzyl group. Impact: Increased molecular weight (368.24 g/mol) and lipophilicity (logP ~3.5 vs. ~3.0 for the mono-chloro compound). The dichloro substitution may enhance halogen bonding but could reduce metabolic stability due to steric hindrance .
Substituent Variations on the Thienopyridine Core
- Ethyl 3-Amino-4H-thieno[2,3-b]pyridine-2-carboxylate Key Difference: Amino group at position 3 instead of methoxy. Impact: The amino group introduces hydrogen-bonding capacity, improving solubility (e.g., in DMSO: >50 mg/mL vs. ~10 mg/mL for the methoxy analog). This derivative serves as a key intermediate in antitumor drug synthesis .
- Ethyl 3-(4-Methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate Key Difference: Sulfonamido group at position 3. X-ray crystallography confirms planarity of the thienopyridine ring, critical for stacking with aromatic residues in enzymes .
Carboxamide vs. Carboxylate Derivatives
- 3-Amino-N-(2,3-Difluorobenzyl)-4-methyl-6-(4-pyridinylmethoxy)thieno[2,3-b]pyridine-2-carboxamide Key Difference: Carboxamide replaces the methyl ester. Impact: The amide group increases metabolic stability (resistance to esterase hydrolysis) and introduces hydrogen-bonding motifs. The 2,3-difluorobenzyl group may enhance binding affinity to targets like the muscarinic acetylcholine receptor M4 .
- 3-[Bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide Key Difference: Bis-sulfonamide and dichlorophenyl substituents. Impact: The bulky sulfonamide groups reduce solubility (<1 mg/mL in water) but improve selectivity for kinase targets. The 3,4-dichlorophenyl moiety enhances π-π stacking in hydrophobic binding pockets .
Physicochemical and Pharmacokinetic Trends
*logP estimated via computational tools (e.g., ChemAxon).
Biological Activity
Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-b]pyridine core substituted with a 4-chlorophenyl methoxy group and a carboxylate ester. Its molecular formula is , with a molecular weight of 368.2 g/mol. The structural characteristics contribute to its biological activity by influencing interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Studies
-
Breast Cancer Cell Lines :
- A study investigated the effects of this compound on MDA-MB-231 and MCF-7 breast cancer cell lines. Treatment with concentrations as low as 0.05 µM resulted in significant cytotoxicity after 24 hours. Higher concentrations (up to 25 µM) increased cell death proportionally over time, with maximal effects observed at 72 hours .
- Mechanisms of Action :
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in the G2/M phase, leading to apoptosis in cancer cells.
- Targeting Specific Pathways : Docking studies suggest that the compound interacts with key proteins involved in cell signaling pathways related to growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization pathways .
Biological Activity Summary Table
| Activity | Effect | Cell Line/Model | Concentration | Duration |
|---|---|---|---|---|
| Cytotoxicity | Significant reduction in viability | MDA-MB-231 | 0.05 µM - 25 µM | 24 - 72 hours |
| Metabolic Profiling | Alterations in glycolysis/gluconeogenesis | MCF-7 | Not specified | Not specified |
| Cell Cycle Arrest | G2/M phase arrest leading to apoptosis | MDA-MB-231 | Not specified | Not specified |
Q & A
Q. How can researchers optimize the synthetic route for Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate to improve yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with constructing the thieno[2,3-b]pyridine core, followed by introducing substituents. Key steps include:
- Core Formation : Cyclocondensation of thiophene and pyridine precursors under reflux conditions (e.g., using ethanol or dichloromethane as solvents) .
- Substituent Introduction : Selective functionalization via nucleophilic aromatic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkages) .
- Purification : Flash chromatography with gradients of ethyl acetate/petroleum ether (3:7 v/v) improves purity. Crystallization from dichloromethane/petroleum ether mixtures yields high-quality crystals for structural validation . Optimization strategies include adjusting reaction temperatures, catalyst loading (e.g., pyridine for sulfonamide formation), and stoichiometry of reagents like p-toluenesulfonyl chloride .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm substituent positions and regioselectivity. For example, the 4-chlorobenzyloxy group shows distinct aromatic proton splitting patterns .
- X-ray Crystallography : Resolves planar thieno[2,3-b]pyridine core geometry and hydrogen-bonding interactions (e.g., intramolecular N–H⋯O bonds stabilizing the structure) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z ~333.78 for CHClNOS) .
Advanced Research Questions
Q. How do structural modifications at the 3- and 4-positions of the thieno[2,3-b]pyridine core influence biological activity?
Methodological Answer: SAR studies compare analogs with varying substituents:
Q. What strategies resolve contradictions in reported biological activities of thieno[2,3-b]pyridine derivatives?
Methodological Answer: Discrepancies often arise from assay conditions or structural impurities. Mitigation approaches include:
- Standardized Assays : Use validated cell lines (e.g., NCI-H460 for antitumor studies) and consistent IC measurement protocols .
- Purity Validation : Ensure >95% purity via HPLC before biological testing .
- Mechanistic Profiling : Compare apoptosis induction (e.g., flow cytometry for caspase activation) versus cytostatic effects to clarify mode of action .
Q. How can researchers design experiments to evaluate the metabolic stability of this compound?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS to calculate half-life .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
- Metabolite Identification : High-resolution mass spectrometry detects phase I/II metabolites (e.g., hydroxylation at the chlorophenyl ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
